1-(Furan-2-yl)-2-hydroxypropan-1-one
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Overview
Description
Furan derivatives are a group of compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . They are widely used in the pharmaceutical industry and have been the subject of extensive research .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions with various reagents. For example, one study described the synthesis of a chalcone molecule through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . Another study reported the synthesis of (S)-2 by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
Furan and its derivatives are known to undergo a variety of chemical reactions. For example, furfural, a derivative of furan, is produced from the dehydration of sugars . Another study discussed the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
- Furan derivatives have gained attention due to their antibacterial properties. Researchers have explored furanone-based compounds as potential agents against both gram-positive and gram-negative bacteria .
- Notably, nitrofurantoin analogues containing furan scaffolds were synthesized and evaluated for their antibacterial activity. However, some derivatives were found to be biologically inert against certain bacteria .
- Furanone derivatives have been investigated for their ability to inhibit mushroom tyrosinase. These compounds could find applications in cosmetics or skin-related research .
- (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be used in the production of pyranone, which, in turn, can serve as a precursor for sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
- Furanone derivatives serve as building blocks for synthesizing various other compounds. For instance, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one has been synthesized for specific applications .
- Beyond antibacterial activity, furanone exhibits a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral effects .
- It has also been explored for its potential in treating conditions such as glaucoma, hypertension, and cancer .
- Medicinal chemists continue to explore furanone derivatives as a rich source of novel drug candidates. Their diverse structural reactivity offers promising prospects for creating effective and secure antimicrobial agents .
Antibacterial Activity
Tyrosinase Inhibition
Sugar Analogues and Antibiotics
Synthesis of Other Compounds
Biological and Pharmacological Effects
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
Furan derivatives, which include 1-(furan-2-yl)-2-hydroxypropan-1-one, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some furan derivatives have been found to inhibit the invasion and migration of certain cancer cells by inhibiting matrix metalloproteinases (MMPs), which play a crucial role in the process of angiogenesis .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, the asymmetric bioreduction of 1-(Furan-2-yl)-2-hydroxypropan-1-one using the Lactobacillus paracasei BD101 biocatalyst has been reported .
Result of Action
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOISTYFBUCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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